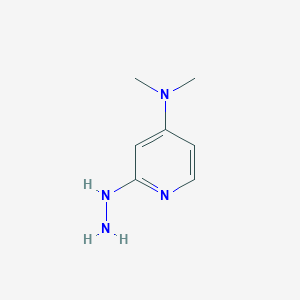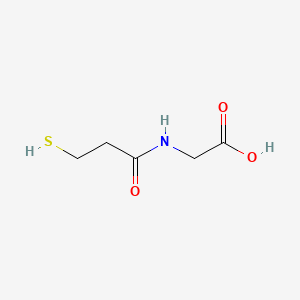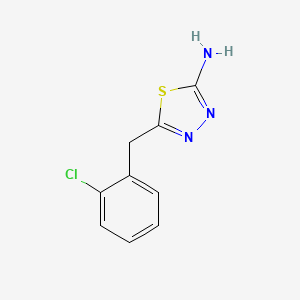![molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)
4-[(2-Hydroxyethyl)methylamino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyethyl)methylamino]benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzonitrile, characterized by the presence of a hydroxyethyl and a methylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)methylamino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with N-methylaminoethanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the N-(2-hydroxyethyl)-N-methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)methylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: The major product is 4-[N-(2-oxoethyl)-N-methylamino]benzonitrile.
Reduction: The major product is 4-[N-(2-hydroxyethyl)-N-methylamino]benzylamine.
Substitution: Depending on the substituent introduced, products such as 4-bromo-[N-(2-hydroxyethyl)-N-methylamino]benzonitrile can be formed.
Scientific Research Applications
4-[(2-Hydroxyethyl)methylamino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)methylamino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(N-Methylamino)benzonitrile
- 4-(2-Hydroxyethyl)-N,N-dimethylamino]benzonitrile
Uniqueness
4-[(2-Hydroxyethyl)methylamino]benzonitrile is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(6-7-13)10-4-2-9(8-11)3-5-10/h2-5,13H,6-7H2,1H3 |
InChI Key |
UKGSIHIJEOWAKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
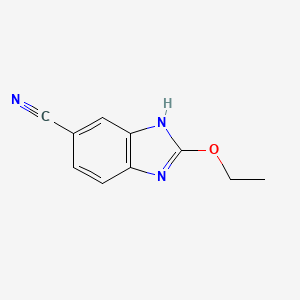
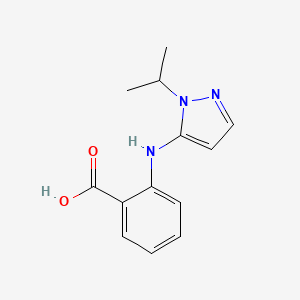
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)


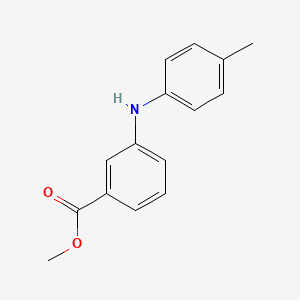
![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)
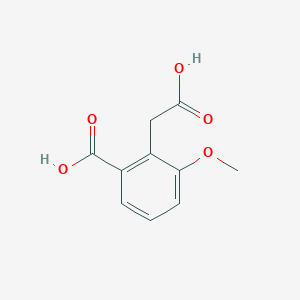
![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)


